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Compound of Interest

Compound Name: Methylophiopogonanone A

Cat. No.: B1154049 Get Quote

An In-depth Technical Guide to Methylophiopogonanone A: Core Chemical and Physical

Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylophiopogonanone A is a major homoisoflavonoid naturally occurring in the tuberous

roots of Ophiopogon japonicus, a plant widely utilized in traditional medicine.[1] As a member

of the homoisoflavonoid class, its structure is characterized by a 16-carbon skeleton. This

compound has garnered significant scientific interest due to its diverse pharmacological

activities, including anti-inflammatory, antioxidative, cardioprotective, and neuroprotective

properties.[1][2] This guide provides a comprehensive overview of its fundamental chemical

and physical properties, experimental protocols for its synthesis and isolation, and a

visualization of its key signaling pathways.

Chemical and Physical Properties
The core chemical and physical characteristics of Methylophiopogonanone A are

summarized below. These properties are essential for its handling, formulation, and application

in research and development.

Table 1: Chemical Identification and Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1154049?utm_src=pdf-interest
https://www.benchchem.com/product/b1154049?utm_src=pdf-body
https://www.benchchem.com/product/b1154049?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27063216/
https://pubmed.ncbi.nlm.nih.gov/27063216/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0124558
https://www.benchchem.com/product/b1154049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1154049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Reference

IUPAC Name

(3R)-3-(1,3-benzodioxol-5-

ylmethyl)-5,7-dihydroxy-6,8-

dimethyl-2,3-dihydrochromen-

4-one

[3]

Molecular Formula C₁₉H₁₈O₆ [3]

Molecular Weight 342.34 g/mol [4]

CAS Number 74805-92-8 [3]

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)

C@@H(CO2)CC3=CC4=C(C=

C3)OCO4)C)O

[3]

InChI Key
BXTNNJIQILYHJB-

GFCCVEGCSA-N
[3]

Table 2: Physical and Solubility Data
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Property Value Reference

Appearance White to off-white solid [4]

Melting Point
120-123 °C (amorphous

powder)
[5]

Solubility

DMSO
100 mg/mL (292.11 mM)

(Requires sonication)
[4]

Chloroform Soluble

Dichloromethane Soluble

Ethyl Acetate Soluble

Acetone Soluble

Storage

Powder 4°C, protect from light [4]

In Solvent
-80°C for 6 months; -20°C for 1

month (protect from light)
[4]

Table 3: Spectroscopic Data
While specific spectra are often presented in original research papers, the following provides

an overview of the characterization data. The synthesis by Katagiri et al. confirmed the

structure using these methods.[5]
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Spectroscopic Method Description

¹H-NMR

The proton NMR spectrum is consistent with the

assigned structure, showing signals for aromatic

protons, methyl groups, and the chiral center

proton.

¹³C-NMR

The carbon NMR spectrum confirms the

presence of 19 carbon atoms, including

carbonyl, aromatic, and aliphatic carbons,

aligning with the homoisoflavonoid skeleton.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the

elemental composition and molecular weight of

the compound.

Infrared (IR)

The IR spectrum shows characteristic

absorption bands for hydroxyl (-OH) and

carbonyl (C=O) functional groups.

Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following

sections describe the protocols for the chemical synthesis and a representative method for the

isolation of Methylophiopogonanone A.

Protocol 1: Chemical Synthesis of
Methylophiopogonanone A
The following multi-step synthesis was reported by Katagiri et al. (2020), starting from

phloroglucinol.[5]

Preparation of 5,7-dihydroxy-6,8-dimethylchromone (Compound 10):

Phloroglucinol is first formylated using a Vilsmeyer reagent (Phosphorous oxychloride in

DMF) to yield a di-formyl compound.
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The formyl groups are then reduced using sodium cyanoborohydride (NaBH₃CN) in THF

with HCl.

The resulting dimethylated phloroglucinol is methylated with dimethyl sulfate and then

acylated with acetic anhydride/BF₃·Et₂O.

The intermediate acetophenone undergoes condensation with ethyl formate in the

presence of NaH, followed by acid treatment to form a chromene ring.

Demethylation with AlCl₃ followed by catalytic hydrogenation (H₂/Pd-C) of the double bond

yields the key intermediate, 5,7-dihydroxy-6,8-dimethylchromone.

Condensation with Piperonal:

The chromone intermediate (Compound 10) is condensed with piperonal in the presence

of HCl in ethanol at 90°C for 1 hour.

Final Hydrogenation:

The product from the previous step undergoes catalytic hydrogenation (H₂/Pd-C) in an

acetone/methanol mixture overnight at room temperature.

The reaction mixture is filtered, and the solvent is evaporated to yield

Methylophiopogonanone A.

Purification is typically achieved through silica gel column chromatography.

Protocol 2: Isolation from Ophiopogon japonicus
This protocol is based on an efficient method for isolating related homoisoflavonoids and is

applicable for Methylophiopogonanone A. It employs Supercritical Fluid Extraction (SFE)

followed by High-Speed Counter-Current Chromatography (HSCCC).[6]

Preparation of Plant Material:

The tuberous roots of Ophiopogon japonicus are washed, dried, and ground into a fine

powder to maximize the surface area for extraction.
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Supercritical Fluid Extraction (SFE):

System: SFE system.

Extraction Vessel: Load the ground plant powder.

Supercritical Fluid: Carbon Dioxide (CO₂).

Optimized Parameters:

Pressure: 25 MPa

Temperature: 55°C

Modifier: 25% Methanol

Dynamic Extraction Time: 4.0 hours

Procedure: Pressurize the system with CO₂ and introduce methanol as a modifier. Initiate

the extraction for the specified duration to obtain a crude homoisoflavonoid extract.

Purification by High-Speed Counter-Current Chromatography (HSCCC):

Solvent System: A two-phase system of n-hexane-ethyl acetate-methanol-water is

prepared and optimized based on the partition coefficient (K) of Methylophiopogonanone
A.

Stationary Phase: The upper phase of the solvent system.

Mobile Phase: The lower phase of the solvent system.

Procedure:

1. Fill the HSCCC column with the stationary phase.

2. Dissolve the crude SFE extract in a mixture of both phases.

3. Pump the mobile phase through the rotating column at a flow rate of approximately 1.5-

2.0 mL/min until hydrodynamic equilibrium is achieved.
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4. Inject the sample solution.

5. Collect the effluent in fractions at regular intervals.

6. Analyze the fractions using HPLC to identify those containing pure

Methylophiopogonanone A.

7. Combine the pure fractions and evaporate the solvent to yield the final product.

Signaling Pathways and Mechanisms of Action
Methylophiopogonanone A exerts its biological effects through the modulation of several key

signaling pathways. The diagrams below illustrate these mechanisms.

Cardioprotective Effect
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Caption: PI3K/Akt/eNOS pathway activation by Methylophiopogonanone A.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1154049?utm_src=pdf-body
https://www.benchchem.com/product/b1154049?utm_src=pdf-body
https://www.benchchem.com/product/b1154049?utm_src=pdf-body-img
https://www.benchchem.com/product/b1154049?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27063216/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1154049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Effects
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Caption: Neuroprotection via Blood-Brain Barrier stabilization.[2]
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Caption: MO-A's mechanism in alleviating hyperlipidemia.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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